N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide
Description
N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carboxamide group at the 2-position. The 3-position is modified with a benzamido linker bearing a morpholine-4-sulfonyl group, while the 4-fluorophenyl moiety at the N-terminus enhances lipophilicity and target binding. This compound’s design leverages sulfonamide and morpholine groups to optimize solubility and pharmacokinetic properties, making it a candidate for therapeutic applications requiring kinase or enzyme inhibition .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O6S/c27-18-7-9-19(10-8-18)28-26(32)24-23(21-3-1-2-4-22(21)36-24)29-25(31)17-5-11-20(12-6-17)37(33,34)30-13-15-35-16-14-30/h1-12H,13-16H2,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGXFYGGBKIFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide, identified by its CAS number 887887-16-3, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H22FN3O6S
- Molecular Weight : 523.5 g/mol
- Structure : The compound features a benzofuran backbone with a morpholine sulfonamide group and a fluorophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound inhibits serine hydrolases, which play critical roles in various biological processes including neurotransmission and inflammation .
- Antitumor Activity : Some derivatives of similar structural classes have shown significant cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer agent .
In Vitro Studies
Several studies have assessed the in vitro biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Cholinesterase Inhibition : A study on related compounds demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar derivatives might exhibit neuroprotective effects through modulation of cholinergic signaling .
| Compound | IC50 (μM) AChE | IC50 (μM) BChE |
|---|---|---|
| Tacrine | 0.23 | 0.45 |
| Compound 4d | 0.25 | 0.50 |
Case Studies
- Anticancer Activity : A derivative with a similar structure was tested against human breast cancer cell lines (MCF7), showing significant inhibition with an IC50 value of approximately 0.01 µM, indicating high potency .
- Neuroprotective Effects : Compounds targeting cholinergic systems have been explored for their potential in treating Alzheimer's disease, where inhibition of AChE can lead to increased acetylcholine levels in the brain .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Several studies have indicated the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, research demonstrated that derivatives of benzofuran compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .
-
Anti-inflammatory Properties
- The morpholine-4-sulfonyl group contributes to the anti-inflammatory effects observed in preclinical models. The compound has been evaluated for its ability to reduce inflammation markers in vivo, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
-
Antimicrobial Activity
- Preliminary investigations have revealed that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzofuran Derivatives
(a) 5-Chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide ()
- Structural Differences : Replaces the morpholine sulfonyl group with a pyrimidine sulfamoyl moiety. The benzofuran core is chlorinated and methylated at positions 5, 3, and 4.
(b) 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide ()
- Structural Differences : Substitutes the 4-fluorophenyl group with an oxadiazole ring. Lacks the sulfonamide linker.
- Functional Implications : The oxadiazole improves metabolic stability but may limit interactions with polar enzyme active sites due to reduced hydrogen-bonding capacity.
Sulfonamide-Containing Analogs
(a) N-(4-Chloro-2-methoxy-5-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide ()
- Structural Differences : Shares the morpholine sulfonyl group but replaces the benzofuran core with a simpler benzamide scaffold.
- Functional Implications : The absence of the benzofuran heterocycle likely diminishes planarity and rigidity, reducing target affinity compared to the target compound.
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structural Differences: Incorporates a chromenone-pyrazolopyrimidine system instead of benzofuran. Uses an isopropyl carboxamide.
Fluorophenyl-Modified Compounds
(a) (4-(5-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)-1H-1,2,4-triazol-1-yl)-2-fluorophenyl)boronic acid ()
- Structural Differences : Adds a triazole-boronic acid group and cyclopropyl substituent.
- Functional Implications: The boronic acid enables covalent binding to serine proteases, but its reactivity may increase off-target effects compared to the non-reactive morpholine sulfonyl group in the target compound.
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and Bioavailability
- Target Compound : The morpholine sulfonyl group enhances water solubility via hydrogen bonding, as seen in similar sulfonamide derivatives .
- Pyrimidine Analogs () : Lower solubility due to hydrophobic pyrimidine and chloro groups.
- Oxadiazole Analogs () : Moderate solubility but improved membrane permeability due to the oxadiazole’s lipophilicity.
Data Table: Key Properties of Target Compound and Analogs
*Predicted or estimated from structural analogs.
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
Reaction Conditions :
-
Substrate : 2-Hydroxy-5-nitroacetophenone
-
Cyclizing Agent : Conc. H₂SO₄ or polyphosphoric acid (PPA)
-
Temperature : 80–100°C
Mechanism : Acid-catalyzed intramolecular cyclization followed by dehydration.
Palladium-Catalyzed C–H Arylation
Procedure :
-
React 2-bromophenol with ethyl acrylate under Pd(OAc)₂ catalysis.
-
Cyclize using CuI and 1,10-phenanthroline in DMF.
-
Hydrolyze the ester to carboxylic acid using NaOH/EtOH.
Advantages : Better regiocontrol for introducing substituents at the 3-position.
Formation of N-(4-Fluorophenyl)carboxamide
The carboxylic acid is converted to an acyl chloride and coupled with 4-fluoroaniline.
Acyl Chloride Formation
Reagents :
-
Oxalyl chloride (2.2 equiv)
-
Catalytic DMF in anhydrous DCM
-
Time : 3–4 hours at 0°C → RT
Monitoring : Disappearance of COOH peak at ~1700 cm⁻¹ (FT-IR).
Amide Coupling
Conditions :
-
4-Fluoroaniline (1.1 equiv)
-
Triethylamine (2.0 equiv) in DCM
-
Temperature : 0°C → RT, 12 hours
-
Yield : 85–90%
Workup :
-
Wash with 1M HCl to remove excess amine.
-
Purify via recrystallization (EtOH/H₂O).
Introduction of the 3-Amino Group
The 3-position of benzofuran is functionalized via nitration followed by reduction.
Nitration
Reagents :
-
HNO₃/H₂SO₄ (1:3 v/v)
-
Temperature : −10°C
-
Time : 2 hours
Product : 3-Nitrobenzofuran-2-carboxamide (Yield: 75%).
Reduction to Amine
Conditions :
-
H₂ (1 atm) over 10% Pd/C in EtOH
-
Alternative : SnCl₂/HCl (for nitro → amine)
-
Yield : 90–95%
Characterization :
-
¹H NMR : δ 6.8 ppm (NH₂, broad singlet)
-
MS : [M+H]⁺ = 273.1
Synthesis of 4-(Morpholine-4-Sulfonyl)benzoic Acid
Sulfonylation of Morpholine
Procedure :
-
React 4-chlorosulfonylbenzoic acid (1.0 equiv) with morpholine (1.2 equiv) in THF.
-
Add Et₃N (2.0 equiv) to scavenge HCl.
-
Stir at RT for 6 hours.
Yield : 80–85%
Characterization :
Final Amidation at the 3-Position
The 3-amino group is coupled with 4-(morpholine-4-sulfonyl)benzoyl chloride.
Activation of Carboxylic Acid
Reagents :
-
Thionyl chloride (2.0 equiv) in anhydrous DCM
-
Time : 2 hours at reflux
Quenching : Remove excess SOCI₂ under reduced pressure.
Coupling Reaction
Conditions :
-
3-Aminobenzofuran derivative (1.0 equiv)
-
Activated acid chloride (1.1 equiv)
-
Et₃N (3.0 equiv) in DCM
-
Time : 24 hours at RT
Yield : 70–75%
Purification :
-
Column chromatography (SiO₂, EtOAc/hexane 1:1)
-
HPLC Purity : >99% (C18, MeCN/H₂O + 0.1% TFA)
Optimization Strategies and Challenges
Critical Parameters for Amidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU vs. EDCl/DMAP | HATU: +15% yield |
| Solvent | DMF vs. DCM | DMF: +10% yield |
| Temperature | 0°C vs. RT | RT favored |
Key Finding : HATU-mediated coupling in DMF at RT maximizes yield.
Byproduct Formation
-
Major Byproduct : N-Acylation at both NH₂ and carboxamide (5–8%).
-
Mitigation : Use substoichiometric acyl chloride (1.05 equiv).
Scalability and Industrial Considerations
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzofuran core (signals at δ 6.8–7.5 ppm for aromatic protons) and the morpholine sulfonyl group (δ 3.5–3.7 ppm for morpholine CH groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected [M+H] ~570–580 m/z) and fragmentation patterns .
- FT-IR : Confirm sulfonamide (1320–1350 cm for S=O) and amide (1650–1680 cm for C=O) functionalities .
Advanced: How can conflicting bioactivity data across studies be resolved?
Methodological Answer :
Contradictions in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%) .
- Compound Purity : Verify purity (>95%) via HPLC and quantify residual solvents (e.g., dichloromethane) that may interfere with assays .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell models to validate target specificity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Modify Substituents :
- Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects .
- Vary the morpholine sulfonyl group with piperazine or thiomorpholine derivatives to probe steric influences .
- Assay Design : Test analogs in parallel against primary targets (e.g., PI3K or EGFR kinases) using dose-response curves (10 nM–100 μM) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins .
Basic: What are the solubility challenges for in vivo studies, and how can they be addressed?
Q. Methodological Answer :
- Solubility Profile : The compound is lipophilic (logP ~3.5), leading to poor aqueous solubility (<10 μg/mL).
- Formulation Strategies :
- Use co-solvents like PEG-400 or cyclodextrin-based carriers .
- Prepare nanoemulsions or liposomal encapsulation to enhance bioavailability .
- In Vivo Validation : Monitor plasma concentrations via LC-MS/MS after intravenous or oral administration in rodent models .
Advanced: How to investigate the compound’s mechanism of action in cancer cell lines?
Q. Methodological Answer :
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or apoptosis markers like Bcl-2) .
- Cellular Assays :
- Measure caspase-3/7 activation (luminescence assays) for apoptosis .
- Use BrdU incorporation to assess proliferation inhibition .
- Resistance Studies : Generate resistant cell lines via chronic exposure (6 months) and analyze mutations via whole-exome sequencing .
Basic: What are the key stability considerations during storage?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the sulfonamide group under acidic/basic conditions or oxidation of the benzofuran core .
- Storage Recommendations :
- Store at -20°C in amber vials under inert gas (N).
- Use stabilizers like BHT (0.01%) for long-term storage .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to resolve synthetic impurities in the final product?
Q. Methodological Answer :
- Common Impurities :
- Unreacted 4-fluoroaniline (retention time ~2.5 min on C18 HPLC).
- Morpholine sulfonyl byproducts (e.g., dimerization products).
- Purification Techniques :
- Use preparative HPLC with a gradient elution (ACN/HO + 0.1% TFA).
- Recrystallize from ethanol/water (7:3 v/v) to remove polar impurities .
Advanced: How to validate target engagement in cellular models?
Q. Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat lysates with the compound (1–10 μM), heat shock (37–65°C), and quantify target protein stability via Western blot .
- Photoaffinity Labeling : Synthesize a probe with a photo-crosslinker (e.g., diazirine) and biotin tag for pull-down assays .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (K, k/k) .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Q. Methodological Answer :
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 48-hour exposure .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity : Perform Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
